molecular formula C24H14ClFN2O5 B4133968 7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4133968
M. Wt: 464.8 g/mol
InChI Key: ZMKIZBPFJFFGCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to the target compound often involves multicomponent reactions or the condensation of different precursors. For instance, pyrrolidine-2,3-dione derivatives, which share a core resemblance, can be synthesized through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, showcasing the versatility and complexity of synthesizing such compounds (Nguyen & Vo Viet Dai, 2023). Similarly, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate the compound's adaptability in polymer synthesis via Pd-catalyzed Suzuki coupling, highlighting the broad utility of these cores in creating materials with unique luminescent properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to "7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" has been elucidated through techniques such as NMR, HRMS, and X-ray crystallography, offering deep insights into their geometrical configuration and electronic properties. These analyses reveal the intricate nature of the molecular geometry and the influence of substituents on the compound's electronic structure (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, showcasing their reactivity and potential for further derivatization. For example, nitrophenyl derivatives exhibit unique behaviors in the presence of fluoride, leading to color changes and deprotonation events that signal their reactive nature and potential for sensing applications (Camiolo et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence, of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, reflect the compound's utility in developing materials with desirable optical and electronic characteristics. These properties are crucial for applications in fields like materials science, where the luminescence and quantum yields of the materials play a significant role (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents and participation in multi-step synthetic pathways, underline the compound's versatility. The ability to undergo transformations, such as cycloadditions or condensations, opens up pathways to a wide range of derivatives with potential applications across different domains of chemistry (Vydzhak & Panchishyn, 2010).

properties

IUPAC Name

7-chloro-2-[(4-fluorophenyl)methyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClFN2O5/c25-15-5-10-19-18(11-15)22(29)20-21(14-3-8-17(9-4-14)28(31)32)27(24(30)23(20)33-19)12-13-1-6-16(26)7-2-13/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKIZBPFJFFGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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